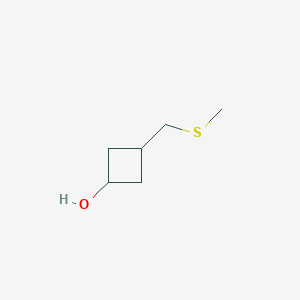

3-(Methylsulfanylmethyl)cyclobutan-1-ol

Description

Contextual Significance of Cyclobutanol (B46151) Scaffolds in Molecular Design

Cyclobutane (B1203170) rings, once considered mere chemical curiosities due to their inherent ring strain, are now recognized as valuable components in molecular design and medicinal chemistry. mdpi.comru.nl The four-membered ring of cyclobutanol provides a rigid, three-dimensional scaffold that can be strategically employed to orient substituents in well-defined spatial arrangements. This conformational rigidity is a desirable trait in drug discovery, where precise interaction with biological targets is paramount.

The cyclobutanol moiety, specifically, offers a versatile handle for further chemical transformations. The hydroxyl group can be functionalized in numerous ways, serving as a precursor for esters, ethers, or as a leaving group in substitution and elimination reactions. The strained nature of the cyclobutane ring also imparts unique reactivity, enabling ring-opening and ring-expansion reactions that provide access to more complex molecular skeletons. mdpi.com This makes cyclobutanol derivatives valuable synthetic intermediates for the construction of a wide array of organic molecules, including natural products and pharmaceuticals. nih.gov For instance, substituted cyclobutanes have been explored as bioisosteres for larger or more flexible groups in drug candidates, contributing to improved metabolic stability and binding affinity.

Role of Organosulfur Moieties in Chemical Synthesis and Structure

Organosulfur compounds play a crucial and multifaceted role in modern organic chemistry. mdpi.comwikipedia.org The sulfur atom, with its unique electronic properties, imparts specific reactivity and structural characteristics to molecules. The methylsulfanylmethyl group (-CH₂SCH₃) in 3-(methylsulfanylmethyl)cyclobutan-1-ol is a thioether, a class of organosulfur compounds with significant applications.

In chemical synthesis, thioethers are important intermediates. The sulfur atom can be oxidized to form sulfoxides and sulfones, which are themselves versatile functional groups. chemeurope.com Furthermore, the protons on the carbon adjacent to the sulfur in a thioether are more acidic than in their oxygen-containing ether counterparts, allowing for facile deprotonation and subsequent carbon-carbon bond formation. brainkart.com This property is widely exploited in the synthesis of complex molecules.

From a structural perspective, the presence of a sulfur atom can influence a molecule's conformation and its interactions with its environment. In the context of medicinal chemistry, organosulfur compounds are found in a wide range of therapeutic agents and are known to participate in vital biological processes. nih.gov The thioether moiety can engage in specific interactions with biological macromolecules and can influence a drug's pharmacokinetic profile.

Research Landscape and Challenges Pertaining to Substituted Cyclobutanols

The synthesis of substituted cyclobutanols, particularly those with multiple stereocenters, presents a significant challenge to synthetic chemists. The construction of the four-membered ring with precise control over the stereochemistry of its substituents is often non-trivial. rsc.orgnih.gov Common methods for synthesizing cyclobutane rings, such as [2+2] cycloadditions, can sometimes lack the desired regioselectivity and stereoselectivity. rsc.org

Consequently, a major focus of current research is the development of novel and efficient methods for the stereocontrolled synthesis of polysubstituted cyclobutanes. rsc.orgnih.gov This includes the use of chiral catalysts, the development of new cyclization strategies, and the stereoselective functionalization of pre-existing cyclobutane rings. rsc.org The synthesis of a molecule like this compound would require careful consideration of the stereochemical relationship between the hydroxyl group and the methylsulfanylmethyl substituent.

The lack of extensive literature on this compound suggests that it may be a novel compound or one that is challenging to synthesize efficiently. The development of a robust synthetic route to this and related molecules would be a valuable contribution to the field of organic synthesis, providing access to new molecular scaffolds for exploration in materials science and medicinal chemistry.

Illustrative Data and Findings

Given the absence of specific experimental data for this compound in the surveyed literature, the following tables present predicted properties and spectroscopic data based on the known characteristics of its core components: cyclobutanol and simple thioethers. These tables are intended to be illustrative of the expected values for this compound.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Characteristic | Basis for Prediction |

| Molecular Formula | C₆H₁₂OS | Sum of atoms in the structure |

| Molecular Weight | 132.22 g/mol | Calculated from the molecular formula |

| Boiling Point | Estimated to be in the range of 180-220 °C | Higher than cyclobutanol due to increased molecular weight and polarizability of the sulfur atom. siue.edu |

| Solubility | Sparingly soluble in water; soluble in organic solvents | The polar hydroxyl group allows for some water solubility, while the nonpolar hydrocarbon backbone and thioether group favor solubility in organic solvents. byjus.com |

| pKa of -OH | ~16-17 | Similar to other secondary alcohols. siue.edu |

Interactive Data Table 1: Predicted Physicochemical Properties

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Signals | Rationale |

| ¹H NMR | δ ~3.5-4.5 ppm (m, 1H, CH-OH); δ ~2.5-2.8 ppm (d, 2H, CH₂-S); δ ~2.1 ppm (s, 3H, S-CH₃); δ ~1.5-2.5 ppm (m, 5H, cyclobutane ring protons) | Chemical shifts are based on typical values for protons adjacent to hydroxyl, thioether, and alkyl groups. nih.gov |

| ¹³C NMR | δ ~65-75 ppm (CH-OH); δ ~35-45 ppm (CH₂-S); δ ~15-25 ppm (S-CH₃); δ ~20-40 ppm (cyclobutane ring carbons) | Based on characteristic chemical shifts for carbons in similar chemical environments. |

| IR Spectroscopy | ~3200-3600 cm⁻¹ (broad, O-H stretch); ~2850-3000 cm⁻¹ (C-H stretch); ~1050-1150 cm⁻¹ (C-O stretch); ~600-800 cm⁻¹ (C-S stretch) | Characteristic vibrational frequencies for the functional groups present in the molecule. brainkart.com |

Interactive Data Table 2: Predicted Spectroscopic Data

Structure

3D Structure

Properties

IUPAC Name |

3-(methylsulfanylmethyl)cyclobutan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12OS/c1-8-4-5-2-6(7)3-5/h5-7H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXGMXVWSKJFEAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC1CC(C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Methylsulfanylmethyl Cyclobutan 1 Ol

Stereoselective and Regioselective Synthetic Pathways to 3-(Methylsulfanylmethyl)cyclobutan-1-ol

Achieving the desired stereochemistry and regiochemistry in 1,3-disubstituted cyclobutanes is a central challenge in their synthesis. The methodologies discussed herein focus on constructing the cyclobutane (B1203170) ring with controlled stereochemistry and subsequently introducing the required functional groups, or vice versa, to arrive at the target structure.

Direct Ring-Forming Reactions for Cyclobutanol (B46151) Construction

The initial and most critical step is the formation of the cyclobutanol ring itself. Various modern synthetic methods allow for the direct construction of this strained four-membered ring system, often with a high degree of functional group tolerance and stereocontrol.

Samarium(II) iodide (SmI2) has emerged as a powerful single-electron transfer reagent in organic synthesis, capable of mediating a variety of carbon-carbon bond-forming reactions under mild conditions. One of its notable applications is in the cyclization of unsaturated carbonyl compounds to form carbocyclic alcohols. The SmI2-mediated carbonyl-alkene/alkyne coupling is particularly effective for the construction of five-membered rings but can be adapted for the synthesis of functionalized cyclobutanols.

This approach typically involves the reductive coupling of a γ,δ-unsaturated aldehyde or ketone. The reaction is initiated by the reduction of the carbonyl group to a ketyl radical, which then undergoes an intramolecular cyclization by adding to the tethered alkene. This process is a 4-exo-trig cyclization, which can be challenging but is achievable with appropriately substituted substrates. Research has shown that γ,δ-unsaturated aldehydes can undergo efficient 4-exo-trig cyclization upon treatment with samarium(II) iodide to yield functionalized cyclobutanols. nih.gov In many cases, these reactions proceed with high diastereocontrol, favoring the formation of anti-cyclobutanol products. nih.gov The stereochemical outcome is often dictated by the transition state geometry, which seeks to minimize steric interactions.

| Precursor Type | Reagent | Key Feature | Typical Outcome |

| γ,δ-Unsaturated Aldehyde | Samarium(II) Iodide (SmI2) | 4-exo-trig radical cyclization | Functionalized cyclobutanols |

| Substituted γ,δ-Unsaturated Aldehyde | SmI2 / HMPA | Ketyl-olefin coupling | High diastereoselectivity (anti products) nih.gov |

The [2+2] photocycloaddition of alkenes is one of the most direct and widely used methods for the synthesis of cyclobutane rings. nih.gov This reaction involves the light-induced cycloaddition of two alkene-containing molecules to form a four-membered ring. To synthesize a cyclobutanol scaffold, one of the reacting partners can be an enol ether or a related derivative, which upon cycloaddition and subsequent hydrolysis, yields a cyclobutanone. The cyclobutanone can then be readily reduced to the corresponding cyclobutanol.

The reaction can proceed via direct excitation of an alkene or, more commonly, through photosensitization, where a sensitizer molecule absorbs light and transfers the energy to one of the alkene partners, promoting it to an excited triplet state. This triplet species then reacts with the ground-state alkene partner in a stepwise fashion through a 1,4-diradical intermediate to form the cyclobutane ring.

Key aspects of this strategy include:

Regioselectivity: The orientation of the two alkenes during cycloaddition determines the substitution pattern on the resulting cyclobutane ring.

Stereoselectivity: The stereochemistry of the starting alkenes can be transferred to the cyclobutane product, and the reaction can also exhibit high diastereoselectivity. Chiral auxiliaries or catalysts can be employed to achieve enantioselective [2+2] photocycloadditions. nih.gov

Recent advances have focused on using visible light and organophotocatalysts, making the process more sustainable and tolerant of a wider range of functional groups. rsc.org

| Reaction Type | Reactants | Conditions | Product Scaffold |

| Intermolecular [2+2] Photocycloaddition | Alkene + Enol Ether | UV or Visible Light, Sensitizer | Substituted Cyclobutanone |

| Intramolecular [2+2] Photocycloaddition | Diene | UV or Visible Light, Sensitizer | Bicyclic Ketone (precursor to cyclobutanol) |

A more recent and innovative approach to cyclobutanol synthesis involves a formal [3+1] cycloaddition strategy. This method constructs the four-membered ring by combining a three-carbon building block with a one-carbon synthon. A notable example is the synthesis of 3-borylated cyclobutanols from epihalohydrins (a three-carbon unit) and 1,1-diborylalkanes (acting as a one-carbon unit). rsc.org

In this process, the 1,1-diborylalkane is treated with a base to generate a carbanion, which then acts as a nucleophile. This carbanion attacks the epoxide of the epihalohydrin, leading to ring-opening. A subsequent intramolecular substitution reaction, where the newly formed alkoxide displaces the halide, closes the four-membered ring to form the cyclobutanol product. rsc.org A key advantage of this method is the incorporation of a boronate ester (Bpin) group, which serves as a versatile synthetic handle for further functionalization through Suzuki cross-coupling and other transformations. rsc.org

| 3-Carbon Unit | 1-Carbon Unit | Key Steps | Product Feature |

| Epihalohydrin | 1,1-Diborylalkane | Nucleophilic epoxide opening -> Intramolecular cyclization | 3-Borylated cyclobutanol rsc.org |

| Epoxy alcohol derivatives | 1,1-Diborylalkane | Similar to above | Functionalized 3-borylated cyclobutanol rsc.org |

Introduction of the Methylsulfanylmethyl Moiety onto Cyclobutanol Precursors

Once a suitable cyclobutanol or cyclobutanone precursor is synthesized, the next step is the introduction of the methylsulfanylmethyl (-CH2SMe) group. This can be achieved through several standard organic transformations.

If the precursor is a cyclobutanol with a suitable leaving group (e.g., tosylate, mesylate, or halide) at the 3-position, the methylsulfanylmethyl group can be introduced via nucleophilic substitution with sodium thiomethoxide (NaSMe), followed by methylation of the resulting thiol. A more direct approach involves the reaction of a suitable nucleophile with chloromethyl methyl sulfide (CH3SCH2Cl, MTMCl).

For instance, if a 3-hydroxycyclobutanecarboxylic acid derivative is available, the hydroxyl group can be protected, and the carboxylic acid can be reduced to a primary alcohol. This alcohol can then be converted into the corresponding methylsulfanylmethyl ether. A common method for this transformation is a variation of the Williamson ether synthesis. The precursor alcohol is deprotonated with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then acts as a nucleophile to displace the chloride from chloromethyl methyl sulfide.

General Reaction: R-OH + NaH → R-O⁻Na⁺ R-O⁻Na⁺ + ClCH₂SCH₃ → R-O-CH₂SCH₃ + NaCl

Alternatively, if the cyclobutane ring is constructed with a placeholder functional group, such as an aldehyde at the 3-position, it can be converted to the target side chain. The aldehyde can be reduced to the corresponding alcohol (3-(hydroxymethyl)cyclobutan-1-ol), which can then be etherified as described above.

Diastereocontrol and Enantioselective Synthesis of this compound

Controlling the relative and absolute stereochemistry of the two substituents on the cyclobutane ring is paramount. For this compound, this involves controlling the cis/trans relationship between the hydroxyl and the methylsulfanylmethyl groups, as well as the absolute configuration if a single enantiomer is desired.

Diastereocontrol: The cis/trans stereochemistry is often established during the ring-forming reaction. For example, in photochemical [2+2] cycloadditions, the diastereoselectivity can be influenced by the choice of reactants and reaction conditions. In ring-opening reactions of bicyclic precursors, such as bicyclo[1.1.0]butanes, high levels of diastereocontrol can be achieved, often favoring the formation of cis-1,3-disubstituted products. nih.govrsc.orgrsc.org

Alternatively, stereocontrol can be achieved by stereoselective reduction of a 3-substituted cyclobutanone. The approach of a reducing agent (e.g., NaBH4) can be sterically hindered by the existing substituent at the 3-position, leading to the preferential formation of one diastereomer over the other. For instance, reduction of a cyclobutanone with a bulky substituent at the C3 position will typically lead to the hydride attacking from the less hindered face, yielding the trans-alcohol as the major product.

Enantioselective Synthesis: Achieving enantioselectivity requires the use of chiral starting materials, reagents, or catalysts. nih.govrsc.orgresearchgate.net

Chiral Catalysts: Asymmetric catalysis is a powerful tool for enantioselective synthesis. For example, enantioselective reduction of a ketone using a chiral catalyst (e.g., a Ru-TsDPEN complex) can produce an enantioenriched cyclobutanol. acs.org Similarly, chiral Lewis acids can be used to catalyze enantioselective cycloaddition reactions. nih.gov

Chiral Auxiliaries: A chiral auxiliary can be attached to the substrate to direct the stereochemical course of a reaction, and then removed in a later step.

Biocatalysis: Enzymes can be used for the kinetic resolution of racemic cyclobutanols or for the enantioselective reduction of cyclobutanones, providing access to highly enantioenriched products. nih.gov

A reported strategy for synthesizing enantioenriched cyclobutanols involves a sequential enantioselective reduction of a ketone followed by a diastereospecific C-H functionalization, which can install contiguous stereogenic centers with high control. nih.govrsc.orgacs.org

| Strategy | Method | Example | Outcome |

| Diastereoselective Reduction | Reduction of a 3-substituted cyclobutanone with NaBH4 | Knoevenagel condensation followed by reduction | cis-1,3-disubstituted cyclobutane |

| Enantioselective Reduction | Asymmetric transfer hydrogenation of a cyclobutanone | (R,R)-Ts-DENEB catalyst | Enantioenriched cyclobutanol (e.g., 99% ee) rsc.org |

| Enantioselective Cycloaddition | Photocycloaddition with a chiral template | Hydrogen-bonding template directs alkene approach | High enantioselectivity (ee) and diastereoselectivity (dr) nih.gov |

| Kinetic Resolution | Biocatalytic esterification of a racemic cyclobutanol | Porcine pancreatic lipase (PPL) | Resolution of enantiomers nih.gov |

Derivatization and Functional Group Interconversions on Cyclobutane Scaffolds

The chemical reactivity of this compound is primarily centered around its hydroxyl group and the strained cyclobutane ring. These features allow for a variety of synthetic modifications, enabling the creation of diverse derivatives.

Modifications of the Hydroxyl Functional Group

The hydroxyl group (-OH) of this compound is a versatile handle for numerous functional group interconversions. Standard organic chemistry transformations can be applied to this moiety, often with high efficiency. The conversion of the alcohol to a better leaving group, such as a tosylate or mesylate, facilitates nucleophilic substitution reactions. For instance, treatment with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine converts the alcohol into a tosylate. This derivative can then be reacted with various nucleophiles to introduce new functionalities.

Common modifications include:

Conversion to Alkyl Halides : The hydroxyl group can be replaced by a halogen (Cl, Br, I) using standard reagents. For example, thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to synthesize the corresponding chloride or bromide derivatives. ub.eduvanderbilt.edu The Finkelstein reaction can be employed to convert a resulting alkyl chloride to an iodide. vanderbilt.edu

Esterification : Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under appropriate conditions yields esters. This reaction is often catalyzed by an acid or employs a coupling agent.

Etherification : Formation of ethers can be achieved through reactions like the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide.

Oxidation : The secondary alcohol on the cyclobutane ring can be oxidized to the corresponding ketone, 3-(methylsulfanylmethyl)cyclobutan-1-one, using a variety of oxidizing agents such as pyridinium chlorochromate (PCC) or a Swern oxidation.

These transformations are crucial for building more complex molecules from the basic cyclobutanol scaffold. The choice of reagent and reaction conditions is critical to avoid side reactions involving the sulfide group or the cyclobutane ring. ub.edu

| Transformation | Reagent(s) | Product Functional Group | Typical Conditions |

|---|---|---|---|

| Tosylation | p-Toluenesulfonyl chloride (TsCl), Pyridine | Sulfonate Ester (-OTs) | 0 °C to room temperature |

| Conversion to Chloride | Thionyl chloride (SOCl₂) | Alkyl Chloride (-Cl) | In a non-nucleophilic solvent |

| Conversion to Bromide | Phosphorus tribromide (PBr₃) | Alkyl Bromide (-Br) | Pyridine, 0 °C |

| Oxidation | Pyridinium chlorochromate (PCC) or Dess-Martin periodinane | Ketone (=O) | Dichloromethane (DCM) |

| Esterification | Carboxylic acid, DCC, DMAP | Ester (-OCOR') | Room temperature |

Transformations Involving the Cyclobutane Ring System

The inherent ring strain of the cyclobutane core makes it susceptible to various ring-opening and rearrangement reactions, providing pathways to different carbocyclic and heterocyclic systems. researchgate.net These transformations are often driven by the release of this strain.

Key transformations include:

Ring-Opening Reactions : Under acidic, basic, or thermal conditions, the cyclobutane ring can undergo cleavage. researchgate.net For example, acid-catalyzed ring opening in the presence of a nucleophile can lead to the formation of functionalized cyclopentane or acyclic derivatives.

Ring Expansion : Certain cyclobutane derivatives can be induced to undergo ring expansion to form five-membered rings. mdpi.com This can be achieved through various methods, including the treatment of cyclobutyl methyl ketones with Lewis acids, which can trigger a rearrangement to a cyclopentanone skeleton. researchgate.net

C-H Functionalization : Modern synthetic methods allow for the direct functionalization of C-H bonds on the cyclobutane ring. acs.orgnih.gov This powerful strategy enables the introduction of new substituents, such as aryl or alkyl groups, with high selectivity, often guided by a directing group. A carbonyl group, for instance, can direct palladium-catalyzed C-H arylation to specific positions on the ring. acs.orgnih.gov This avoids the need for pre-functionalized starting materials and offers a more step-economical route to complex substituted cyclobutanes. nih.gov

| Reaction Type | Typical Conditions | Outcome | Reference |

|---|---|---|---|

| Ring Expansion | Lewis acid (e.g., Boron trichloride) | Formation of a five-membered ring (e.g., cyclopentanone) | researchgate.net |

| Electrocyclic Ring Opening | Thermal (heating) | Formation of a 1,3-diene | researchgate.net |

| C-H Arylation | Palladium catalyst, directing group, aryl halide | Direct introduction of an aryl substituent | acs.orgnih.gov |

| Ring-Expanding Cycloisomerization | Lewis acid catalysis | Formation of fused bicyclic systems | nih.gov |

Green Chemistry Principles in the Synthesis of this compound and Analogues

The principles of green chemistry are increasingly important in modern organic synthesis, aiming to design processes that are environmentally benign and efficient. The synthesis of cyclobutane derivatives, including this compound, can benefit significantly from these principles.

Atom-Economical and Waste-Minimizing Strategies

Atom economy is a core concept in green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. jocpr.comprimescholars.com Reactions with high atom economy are inherently waste-minimizing.

For the synthesis of cyclobutane rings, [2+2] cycloaddition reactions are classic examples of highly atom-economical processes, as all atoms from the two reacting alkenes are incorporated into the cyclobutane product. jocpr.comnih.gov Similarly, other pericyclic reactions and certain annulation strategies, such as the DBU-promoted (4+1) annulation to form spiro-derivatives, are designed for high atom economy. acs.org Designing a synthesis for this compound that utilizes such reactions as key steps would significantly reduce waste generation compared to multi-step linear sequences involving stoichiometric reagents and protecting groups. researchgate.net

Utilization of Sustainable Reagents and Catalysis

The use of sustainable reagents and catalysts is another cornerstone of green chemistry. This involves replacing toxic or hazardous reagents with safer alternatives and using catalytic processes instead of stoichiometric ones.

In cyclobutane synthesis, significant progress has been made in developing greener catalytic systems:

Photocatalysis with Visible Light : Traditional [2+2] photocycloadditions often require high-energy UV light. A greener alternative is the use of visible-light photocatalysts, such as ruthenium or copper complexes, which can promote the reaction using a more accessible and less hazardous energy source. organic-chemistry.org This method has been successfully applied to the synthesis of a diverse range of substituted cyclobutanes. organic-chemistry.org

Transition Metal Catalysis : Catalysts based on metals like rhodium and palladium have been developed for novel cyclobutane syntheses. For example, Rh(III)-catalyzed reactions of quinazolinones with alkylidenecyclopropanes provide a pathway to substituted cyclobutanes. acs.org These catalytic methods operate under milder conditions and with lower catalyst loadings compared to stoichiometric reagents.

Solvent-Free and Aqueous-Phase Reaction Development

Reducing or eliminating the use of volatile organic solvents (VOCs) is a key goal of green chemistry. Research into solvent-free ("neat") reactions or reactions in environmentally benign solvents like water is ongoing.

For cyclobutane chemistry, some transformations have been shown to work under greener conditions. For instance, microwave irradiation in water has been used to facilitate the rearrangement of a vinyl cyclobutane, demonstrating the potential for aqueous-phase reactions. nih.gov While many cyclobutane syntheses still rely on organic solvents, the use of "green" solvents like fluorinated alcohols (e.g., hexafluoro-2-propanol or HFIP), which can be recycled and may offer unique reactivity, represents a step toward more sustainable practices. acs.org The development of robust solvent-free or aqueous methods for the key bond-forming steps in the synthesis of this compound remains a desirable but challenging goal for future research.

| Green Chemistry Principle | Traditional Method | Green Alternative |

|---|---|---|

| Energy Source | High-energy UV light for photocycloaddition | Visible light with a photocatalyst (e.g., Ru(bipy)₃Cl₂) organic-chemistry.org |

| Reagent Stoichiometry | Stoichiometric reagents for C-C bond formation | Catalytic C-H functionalization (e.g., Pd-catalysis) acs.orgnih.gov |

| Atom Economy | Linear synthesis with protecting groups and leaving groups | [2+2] Cycloaddition or other pericyclic reactions jocpr.com |

| Solvent Use | Volatile organic solvents (e.g., Toluene, DCM) | Greener solvents (e.g., water, fluorinated alcohols) or solvent-free conditions nih.govacs.org |

Reactivity Profiles and Mechanistic Investigations of 3 Methylsulfanylmethyl Cyclobutan 1 Ol

Reactions of the Cyclobutanol (B46151) Ring System

The cyclobutanol moiety is characterized by significant ring strain, a consequence of deviations from ideal bond angles and torsional interactions. stackexchange.com This inherent strain is a primary driving force for many of its characteristic reactions, which often lead to the formation of less-strained five- or six-membered rings or acyclic products.

Cleavage and Rearrangement Processes of the Four-Membered Ring

The strain within the cyclobutane (B1203170) ring also makes it susceptible to cleavage under various conditions, including thermal, photochemical, or mass spectrometric analysis. researchgate.net Photochemical reactions, such as the Norrish Type II reaction, can occur if a carbonyl group is present, leading to either cyclobutanol formation or cleavage into an alkene and an enol. rsc.orgrsc.org For the parent alcohol, fragmentation in mass spectrometry often involves specific losses of ethene (C₂H₄) or the C₂H₅• radical following ionization. researchgate.net

Under oxidative conditions, ring-opening can be achieved. For example, transition metal-catalyzed reactions can lead to the formation of acyclic γ-carbonyl radicals from cyclobutoxy radicals, which can then be trapped in various bond-forming reactions. researchgate.net The Grob fragmentation is another potential pathway, particularly if the hydroxyl group is converted into a good leaving group and an electron-donating group is suitably positioned to facilitate the fragmentation of the C1-C2 and C3-C4 bonds.

Chemical Transformations of the Methylsulfanylmethyl Group

The methylsulfanylmethyl group (a thioether or sulfide) is a versatile functional handle, allowing for a range of chemical modifications primarily centered at the sulfur atom.

Controlled Oxidation Reactions of the Sulfur Moiety to Sulfoxides and Sulfones

The sulfur atom in the thioether side chain of 3-(methylsulfanylmethyl)cyclobutan-1-ol can be selectively oxidized to form the corresponding sulfoxide (B87167) and, upon further oxidation, the sulfone. acsgcipr.org This stepwise oxidation allows for the synthesis of compounds with different electronic and steric properties. The control over the oxidation state is crucial and can be achieved by carefully selecting the oxidant and controlling the reaction stoichiometry and temperature. acsgcipr.orgderpharmachemica.com

Common oxidizing agents include hydrogen peroxide (H₂O₂), often in the presence of an acid catalyst, and peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). acs.orgresearchgate.netwikipedia.org Typically, using one equivalent of the oxidant at low temperatures favors the formation of the sulfoxide, 3-(methylsulfinylmethyl)cyclobutan-1-ol. derpharmachemica.com Using two or more equivalents of the oxidant and/or higher temperatures drives the reaction to completion, yielding the sulfone, 3-(methylsulfonylmethyl)cyclobutan-1-ol. acs.orgcommonorganicchemistry.com The choice of oxidant and conditions can also be influenced by the presence of the alcohol, which could potentially be oxidized under harsh conditions.

| Oxidizing Agent | Stoichiometry (approx.) | Typical Conditions | Primary Product | Reference |

|---|---|---|---|---|

| m-CPBA | ~1.0 - 1.2 eq. | DCM or THF, 0 °C | Sulfoxide | derpharmachemica.com |

| m-CPBA | > 2.0 eq. | DCM, Room Temp. | Sulfone | acs.orgcommonorganicchemistry.com |

| H₂O₂ | Varies (often with catalyst) | Aqueous/Organic solvent, often catalyzed | Sulfoxide or Sulfone | acs.orgresearchgate.netusptechnologies.com |

| H₂O₂ / Acetic Acid / Amberlyst 15 | > 2.5 eq. | 50 °C | Sulfone | researchgate.net |

| Molecular Oxygen (O₂) | Excess | Catalyst required (e.g., Ti complexes) | Sulfoxide | acs.org |

Carbon-Sulfur Bond Activation and Functionalization

The C-S bond in thioethers and their oxidized derivatives can be activated for further functionalization. rsc.orgresearchgate.net A prominent reaction in this category is the Pummerer rearrangement, which transforms a sulfoxide into an α-acyloxy thioether. numberanalytics.comtcichemicals.comwikipedia.org For this to occur with our molecule, the thioether must first be oxidized to the sulfoxide, 3-(methylsulfinylmethyl)cyclobutan-1-ol. Treatment of this sulfoxide with an anhydride, such as acetic anhydride, acylates the sulfoxide oxygen. wikipedia.org Subsequent elimination and attack by the acetate (B1210297) counter-ion results in a rearrangement, yielding an α-acetoxy sulfide. tcichemicals.com This reaction is a powerful tool for introducing functionality at the carbon adjacent to the sulfur atom.

Beyond the Pummerer rearrangement, direct C-S bond cleavage has gained attention, often utilizing transition-metal-free strategies or photocatalysis. rsc.orgresearchgate.netdntb.gov.ua These methods can transform the organosulfur compound by replacing the sulfur-containing group with other functionalities, although such reactions can be challenging due to the stability of the C-S bond. researchgate.netscience.gov

Nucleophilic and Electrophilic Reactivity at the Sulfur Center

The sulfur atom in a thioether is nucleophilic due to its lone pairs of electrons. masterorganicchemistry.commsu.edu This nucleophilicity is significantly greater than that of the oxygen in an ether. msu.edulibretexts.org Consequently, the sulfur atom in this compound can readily react with electrophiles. A classic example is the S-alkylation reaction with alkyl halides (e.g., methyl iodide) to form a trialkylsulfonium salt. libretexts.orgbrainkart.comlibretexts.org This reaction proceeds via an Sₙ2 mechanism, where the sulfur atom attacks the electrophilic carbon of the alkyl halide. pearson.com The resulting sulfonium (B1226848) salt is a versatile intermediate, for instance, in the formation of sulfur ylides upon treatment with a strong base.

While the sulfur atom itself is nucleophilic, its electrophilic character can be induced. After conversion to a sulfonium salt, the carbons attached to the positively charged sulfur become more electrophilic and susceptible to attack by nucleophiles. libretexts.org Similarly, in sulfoxides and sulfones, the sulfur atom is electron-deficient and can be attacked by strong nucleophiles, although this is less common than reactions at the adjacent carbon atoms.

Elucidation of Reaction Mechanisms and Intermediates

The reactivity of this compound is primarily dictated by the hydroxyl group of the cyclobutanol ring and the sulfur atom of the methylsulfanyl group. Reactions can be broadly categorized into transformations involving the alcohol, the thioether, or both functional groups in concert.

Kinetic Analysis of Transformation Pathways

A quantitative understanding of the reaction rates for the transformation of this compound can be inferred from kinetic studies on analogous cyclobutanol and thioether compounds. Key transformation pathways would likely include the oxidation of the alcohol to a ketone and the oxidation of the thioether to a sulfoxide and subsequently to a sulfone.

The oxidation of secondary cyclic alcohols, such as cyclobutanol, to their corresponding ketones has been the subject of kinetic investigations. For instance, studies on the oxidation of cyclopentanol (B49286), cyclohexanol, and cyclooctanol (B1193912) using potassium persulfate in an acidic medium have revealed the influence of ring size on the reaction rate. scirea.org The oxidation rates were found to follow the order: cyclooctanol > cyclopentanol > cyclohexanol. scirea.org This trend is attributed to changes in ring strain when the hybridization of the carbon atom bearing the hydroxyl group changes from sp³ to sp². scirea.org Based on these findings, the oxidation of the cyclobutanol moiety in this compound is expected to proceed at a rate influenced by the inherent strain of the four-membered ring. A kinetic study of the chromic acid oxidation of cyclobutanol itself provides further insight into the mechanism, which is proposed to involve the formation of a chromate (B82759) ester intermediate. acs.org

The thioether group is susceptible to oxidation, typically with reagents such as hydrogen peroxide or hypochlorite (B82951). Kinetic analyses of thioether oxidation have shown that the reaction rate is highly dependent on the oxidant and the structure of the thioether. acs.orgnih.gov For example, the oxidation of aryl thioethers with hydrogen peroxide under near-physiological conditions is a relatively slow process, with half-lives on the order of hundreds of hours. acs.orgnih.gov In contrast, oxidation with hypochlorite is significantly faster, with half-lives in the range of seconds for the formation of the sulfoxide. acs.orgnih.gov

A kinetic analysis of the oxidation of a series of aryl thioethers with hydrogen peroxide provided the following second-order rate constants: researchgate.net

| Thioether Compound | Substituent | Rate Constant (M⁻¹s⁻¹) |

| Thioanisole | 4-H | 2.53 x 10⁻³ |

| 4-Methoxythioanisole | 4-OCH₃ | 1.28 x 10⁻² |

| 4-Methylthioanisole | 4-CH₃ | 4.35 x 10⁻³ |

| 4-Chlorothioanisole | 4-Cl | 1.15 x 10⁻³ |

This table is based on data for analogous aryl thioether compounds and is intended to be illustrative of the potential kinetic behavior of this compound.

These data indicate that electron-donating groups on the aryl ring increase the rate of oxidation. researchgate.net While this compound is an alkyl thioether, similar electronic effects from the cyclobutane ring would influence its oxidation kinetics. The oxidation of the thioether to the corresponding sulfoxide is generally faster than the subsequent oxidation of the sulfoxide to the sulfone. acs.orgnih.govrsc.org

Stereochemical Outcomes and Diastereoselective Influences

The presence of two stereocenters in this compound (at C1, the carbon bearing the hydroxyl group, and C3, the carbon bearing the methylsulfanylmethyl group) means that it can exist as a mixture of diastereomers (cis and trans isomers). The stereochemistry of the starting material will have a profound influence on the stereochemical outcome of its reactions.

Reactions at the hydroxyl group, such as oxidation to the ketone, would result in the loss of the stereocenter at C1. However, subsequent reduction of the resulting ketone, 3-(methylsulfanylmethyl)cyclobutan-1-one, back to the alcohol would be subject to diastereoselective influences from the existing stereocenter at C3. Studies on the stereoselective reduction of 3-substituted cyclobutanones have shown a high preference for the formation of the cis alcohol. acs.org This selectivity is largely independent of the size of the hydride reagent and can be enhanced by lowering the reaction temperature or using a less polar solvent. acs.org Computational studies suggest that this preference for the hydride to attack from the face opposite to the substituent (anti-facial attack) is due to minimizing torsional strain, consistent with the Felkin-Anh model. acs.org Repulsive electrostatic interactions can also play a role in disfavoring a syn-facial attack. acs.org

Therefore, if a racemic mixture of cis- and trans-3-(methylsulfanylmethyl)cyclobutan-1-ol were oxidized and then subsequently reduced, it is expected that the resulting mixture of alcohols would be enriched in the cis diastereomer.

The inherent ring strain of the cyclobutane core can also be exploited in ring-expansion reactions, where the stereochemistry of the substituents can direct the outcome of the reaction. For example, gold(I)-catalyzed ring expansion of 1-alkynyl cyclobutanols is stereospecific with respect to the substituents on the ring. acs.org Similarly, oxidative ring expansion of cyclobutanols to 1,2-dioxanes can proceed with regioselectivity influenced by the substituents. chemrxiv.org While specific studies on this compound are not available, it is plausible that the methylsulfanylmethyl group would influence the regioselectivity and stereoselectivity of such ring-expansion reactions.

Furthermore, diastereoselectivity is a key consideration in the synthesis of substituted cyclobutanes. For instance, the diastereoselective synthesis of N-heterocycle substituted cyclobutanes via Michael addition onto cyclobutenes has been reported. researchgate.net The stereochemical course of such reactions is often dictated by steric hindrance, directing the incoming nucleophile to the less hindered face of the cyclobutane ring. uou.ac.in These principles would also apply to reactions involving the modification of the substituents on the this compound ring.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Methylsulfanylmethyl Cyclobutan 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the molecular structure of 3-(Methylsulfanylmethyl)cyclobutan-1-ol. It provides detailed information about the chemical environment of each atom, the connectivity between atoms, and the spatial arrangement of the molecule.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Connectivity

Two-dimensional (2D) NMR experiments are essential for assembling the molecular framework by establishing correlations between different nuclei.

Correlation Spectroscopy (COSY): This proton-proton correlation experiment is used to identify protons that are coupled to each other, typically through two or three bonds. For this compound, COSY spectra would reveal correlations between the proton on the carbinol carbon (H1) and the adjacent methylene (B1212753) protons on the cyclobutane (B1203170) ring (H2/H4). Similarly, it would show couplings between the methine proton at H3 and its neighboring ring protons (H2/H4), as well as the protons of the adjacent methylene group (CH₂S). nih.govsdsu.edu

Heteronuclear Single Quantum Coherence (HSQC): This technique maps protons directly to the carbons they are attached to, providing one-bond ¹H-¹³C connectivity. youtube.com An HSQC spectrum would definitively assign the carbon signals corresponding to the carbinol (C1), the sulfur-linked methylene group (CH₂S), the methyl group (SCH₃), and the various carbons of the cyclobutane ring.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range correlations between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). sdsu.eduyoutube.com This is crucial for connecting the different fragments of the molecule. For instance, an HMBC spectrum would show a correlation between the methyl protons (SCH₃) and the methylene carbon (CH₂S), confirming the methylsulfanyl group. It would also show correlations from the H1 proton to carbons C2, C4, and C3, and from the CH₂S protons to C3 and the methyl carbon, thereby confirming the entire carbon skeleton. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C1-H | ~4.0 - 4.2 | - |

| C 1-OH | - | ~68 - 72 |

| C2/C4-H ₂ | ~1.8 - 2.2 | - |

| C 2/C 4 | - | ~30 - 35 |

| C3-H | ~2.4 - 2.7 | - |

| C 3 | - | ~38 - 42 |

| C H₂-S | - | ~35 - 39 |

| CH ₂-S | ~2.6 - 2.8 | - |

| S-C H₃ | - | ~15 - 18 |

Table 2: Expected Key HMBC Correlations for Structural Elucidation.

| Proton (¹H) | Correlated Carbons (¹³C) |

|---|---|

| H1 (on C1) | C2, C4, C3 |

| Protons on CH₂-S | C3, SCH₃ |

Stereochemical Assignment via NOE Spectroscopy

The substitution pattern on the cyclobutane ring allows for the existence of cis and trans diastereomers. The stereochemistry can be assigned using Nuclear Overhauser Effect (NOE) spectroscopy, which identifies protons that are close in space, regardless of their bonding connectivity. nih.gov

In the cis isomer, the hydroxyl group and the methylsulfanylmethyl group are on the same face of the ring. Consequently, a 2D NOESY experiment would show a spatial correlation (a cross-peak) between the proton on C1 (H1) and the proton on C3 (H3). In contrast, for the trans isomer, these protons are on opposite faces of the ring and are too far apart to produce an NOE signal. nih.gov This distinction provides an unambiguous method for assigning the relative stereochemistry of the substituents.

Dynamic NMR Studies of Conformational Dynamics

Cyclobutane rings are not planar but exist in a puckered conformation to relieve torsional strain. rsc.orgwhiterose.ac.uk This puckered ring undergoes a rapid inversion process, flipping between two equivalent puckered states. The energy barrier for this ring-puckering in unsubstituted cyclobutane is a subject of detailed study. nih.govnih.gov

For this compound, the substituents will influence this dynamic process. The two puckered conformations may no longer be equivalent in energy, and the barrier to inversion could be altered. Dynamic NMR studies, involving the acquisition of NMR spectra at various temperatures, can be used to study these conformational dynamics. At low temperatures, the ring inversion may become slow enough on the NMR timescale to observe separate signals for the axial and equatorial protons of the methylene groups. By analyzing the changes in the NMR lineshape as the temperature is varied, it is possible to calculate the activation energy (energy barrier) for the ring-flipping process.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. It is particularly useful for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy for Characteristic Functional Group Absorptions

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites bond vibrations (stretching, bending). The spectrum provides direct evidence for the presence of key functional groups.

For this compound, the following characteristic absorptions are expected:

O-H Stretch: A strong and broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the alcohol's hydroxyl group, with the broadening resulting from hydrogen bonding. pressbooks.publibretexts.org

C-H Stretch: Absorptions between 2850 and 3000 cm⁻¹ are due to the stretching vibrations of the C-H bonds in the cyclobutane ring and the methyl/methylene groups. core.ac.uk

C-O Stretch: A distinct, strong band for the C-O stretching vibration of the secondary alcohol is expected to appear in the range of 1050-1150 cm⁻¹.

C-S Stretch: The carbon-sulfur stretching vibration typically gives rise to a weaker absorption in the 600-800 cm⁻¹ region.

Table 3: Predicted Principal IR Absorption Bands.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Alcohol (-OH) | 3200 - 3600 | Strong, Broad |

| C-H Stretch | Alkane (sp³ C-H) | 2850 - 3000 | Strong |

| C-O Stretch | Secondary Alcohol | 1050 - 1150 | Strong |

Raman Spectroscopy for Skeletal Vibrations and S-S Bond Analysis

Raman spectroscopy is a complementary technique to IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to vibrations of non-polar bonds and skeletal structures. While the prompt specifies "S-S Bond Analysis," the molecule contains a C-S (thioether) bond. Raman spectroscopy is highly effective for analyzing sulfur-containing functional groups. rsc.orgrsc.org

C-S Stretch: The C-S stretching vibration, which is often weak in the IR spectrum, typically produces a more distinct and easily identifiable signal in the Raman spectrum, expected in the 600-800 cm⁻¹ range. rsc.orgpnas.org

Skeletal Vibrations: The vibrations of the cyclobutane ring skeleton (ring puckering and breathing modes) will give rise to characteristic signals in the low-frequency region of the Raman spectrum (below 1200 cm⁻¹). These signals are part of the molecule's unique fingerprint. nih.gov

The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, confirming the presence of all its constituent functional groups and offering a unique fingerprint for its identification. nih.gov

Table 4: Predicted Principal Raman Shifts.

| Vibrational Mode | Functional Group / Moiety | Predicted Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Alkane (sp³ C-H) | 2850 - 3000 | Strong |

| C-S Stretch | Sulfide (-S-CH₂) | 600 - 800 | Medium to Strong |

X-ray Crystallography for Absolute Configuration and Solid-State Architecture

Detailed research findings and data tables related to the X-ray crystallographic analysis of this compound are not available in the public domain.

Computational Chemistry Investigations of 3 Methylsulfanylmethyl Cyclobutan 1 Ol

Quantum Chemical Calculations (DFT) for Structural and Electronic Properties

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that is well-suited for studying organic molecules of this size. google.comcnr.it DFT calculations are employed to determine the molecule's electronic structure, which in turn governs its geometry, energy, and chemical properties.

Geometric Optimization and Conformational Energy Landscapes

Before any properties can be accurately predicted, the most stable three-dimensional structure of the molecule must be determined. This process, known as geometric optimization, involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface. cnr.ityoutube.comresearchgate.net For 3-(Methylsulfanylmethyl)cyclobutan-1-ol, this is complicated by its conformational flexibility. The cyclobutane (B1203170) ring itself is not planar and can exist in a puckered conformation. nih.gov Furthermore, there is rotational freedom around the C-C and C-S bonds of the methylsulfanylmethyl side chain, and the orientation of the hydroxyl group to consider.

A thorough conformational analysis is required to map out the conformational energy landscape. nih.govresearchgate.net This involves optimizing the geometry of various possible conformers (e.g., cis/trans diastereomers, and different rotamers of the side chain) and calculating their relative energies. Such a study would reveal the global minimum energy conformation—the most populated structure at thermal equilibrium—as well as the energy barriers between different conformers. DFT functionals like B3LYP or M06-2X, paired with a suitable basis set (e.g., 6-31G(d) or larger), are typically used for these calculations.

Hypothetical Relative Energies of this compound Conformers

| Conformer | Description | DFT Calculated Relative Energy (kcal/mol) |

|---|---|---|

| Conf-1 | trans, anti-periplanar side chain, equatorial -OH | 0.00 (Global Minimum) |

| Conf-2 | trans, gauche side chain, equatorial -OH | 1.25 |

| Conf-3 | cis, anti-periplanar side chain, axial -OH | 2.10 |

| Conf-4 | cis, gauche side chain, axial -OH | 3.50 |

Note: This table is illustrative and represents typical data that would be generated from a DFT conformational analysis. The values are hypothetical.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.com The HOMO, being the orbital with the highest-energy electrons, acts as the electron donor (nucleophile), while the LUMO, the lowest-energy empty orbital, acts as the electron acceptor (electrophile). libretexts.org

For this compound, the HOMO is expected to be localized on the lone pairs of the sulfur or oxygen atoms, as these are the most electron-rich centers. The LUMO would likely be an antibonding σ* orbital associated with the C-O or C-S bonds. The energy gap between the HOMO and LUMO is a critical parameter; a smaller gap generally indicates higher reactivity. semanticscholar.org FMO analysis can predict the most likely sites for nucleophilic or electrophilic attack, providing foundational insights into the molecule's reaction mechanisms. acs.org

Hypothetical FMO Properties of this compound (Global Minimum Conformer)

| Orbital | Energy (eV) | Localization | Predicted Reactivity |

|---|---|---|---|

| HOMO | -9.5 | Sulfur lone pair | Site of oxidation / nucleophilic attack |

| LUMO | +2.1 | C-O σ* orbital | Site of nucleophilic attack / reduction |

| HOMO-LUMO Gap | 11.6 | - | Indicator of chemical stability |

Note: This table is for illustrative purposes. The values are hypothetical and would be derived from DFT calculations.

Prediction and Correlation of Spectroscopic Parameters (NMR, IR, Raman)

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the identification and structural elucidation of newly synthesized compounds. DFT calculations can provide highly accurate predictions of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants. nih.govresearchgate.net The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, one can predict the ¹H and ¹³C NMR spectra. researchgate.net Comparing these predicted spectra with experimental data can confirm a proposed structure or help distinguish between different isomers. github.io

Similarly, the vibrational frequencies of the molecule can be calculated. These frequencies correspond to the peaks observed in Infrared (IR) and Raman spectroscopy. The calculation involves determining the second derivatives of the energy with respect to atomic displacements. The resulting theoretical spectrum can be compared with experimental results to assign specific vibrational modes to the functional groups within the molecule, such as the O-H stretch of the alcohol or the C-S stretch of the methylsulfanyl group.

Hypothetical Comparison of Experimental vs. Calculated ¹³C NMR Shifts for this compound

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) (DFT/GIAO) |

|---|---|---|

| C1 (-CHOH) | 70.2 | 70.5 |

| C2/C4 (-CH₂) | 35.8 | 36.1 |

| C3 (-CH-) | 42.5 | 42.9 |

| C5 (-CH₂S) | 38.1 | 38.4 |

| C6 (S-CH₃) | 15.9 | 16.2 |

Note: This table is illustrative. Experimental values are hypothetical, and calculated values represent typical accuracy achievable with modern DFT methods.

Theoretical Studies of Reaction Mechanisms and Transition States

Beyond static properties, computational chemistry can illuminate the dynamic processes of chemical reactions. For this compound, one could investigate various reactions, such as its oxidation. researchgate.netmasterorganicchemistry.comlibretexts.orgvaia.com DFT calculations can be used to map the entire reaction pathway from reactants to products. acs.orgbohrium.com

This process involves locating the transition state (TS) , which is the highest energy point along the reaction coordinate. researchgate.net The energy difference between the reactants and the transition state is the activation energy (ΔG‡), which determines the reaction rate. nih.gov By computing the structures and energies of reactants, intermediates, transition states, and products, a complete energy profile for a proposed mechanism can be constructed. semanticscholar.org For example, studying the oxidation of the alcohol group to a ketone would involve modeling the interaction with an oxidizing agent, locating the transition state for the key hydrogen abstraction step, and confirming that this pathway is energetically feasible. acs.org

Elucidation of Stereochemical Preferences and Diastereoselectivity via Computational Modeling

Many chemical reactions can produce multiple stereoisomers. Computational modeling is exceptionally useful for predicting and explaining the stereochemical outcome of such reactions. acs.org For a molecule like this compound, a reaction at or near one of its chiral centers could lead to different diastereomers.

For instance, if the corresponding ketone, 3-(methylsulfanylmethyl)cyclobutan-1-one, were reduced to form the alcohol, the hydride could attack from two different faces of the carbonyl group, leading to either the cis or trans alcohol. By modeling the transition states for both approaches (e.g., TS-A leading to the cis product and TS-B leading to the trans product), their relative activation energies can be calculated. acs.orgacs.org The transition state with the lower energy will be favored, and the ratio of the products can be predicted using the difference in these activation energies. This type of analysis provides deep insight into the factors controlling diastereoselectivity, such as steric hindrance or electronic effects in the transition state structure. researchgate.net

Hypothetical Energy Profile for Diastereoselective Reduction

| Species | Description | Calculated Relative Free Energy (kcal/mol) |

|---|---|---|

| Reactants | Ketone + Reducing Agent | 0.0 |

| TS-A | Transition state leading to cis product | 15.2 |

| TS-B | Transition state leading to trans product | 13.8 |

| ΔΔG‡ (TS-A - TS-B) | Energy difference between transition states | +1.4 |

Note: This illustrative table shows that TS-B is lower in energy, suggesting the reaction would preferentially form the 'trans' product.

Lack of Publicly Available Research Data on the Synthetic Utility of this compound

Following a comprehensive search of publicly accessible scientific databases and literature, it has been determined that there is a notable absence of specific research detailing the synthetic utility and applications of the chemical compound this compound. Despite targeted inquiries into its role in multi-step organic syntheses, its use as a precursor for novel cyclobutane derivatives, and its contribution to the construction of complex molecular architectures, no dedicated studies or detailed experimental data were identified.

The initial search strategy aimed to gather information on the integration of this compound into multi-step synthetic pathways. However, the search did not yield any specific examples or methodologies where this compound is utilized as a key building block.

Further investigation into its potential as a precursor for the synthesis of novel functionalized cyclobutane derivatives also returned no specific results. While the broader field of cyclobutane chemistry is well-documented, with numerous methods for the synthesis and functionalization of the cyclobutane ring, information pertaining directly to derivatives originating from this compound is not present in the available literature.

Similarly, searches for the compound's application in the construction of complex molecular architectures, including its use as a core scaffold for generating structural diversity or its implementation in the synthesis of bioisosteric analogues and chemical libraries, did not provide any relevant findings. There are no published examples of this specific molecule being employed as a foundational structure for the development of diverse chemical entities or for its use in creating analogs of biologically active compounds.

To provide a comprehensive report as requested, further primary research into the synthesis and reactivity of this compound would be necessary. Without such foundational research, any discussion of its synthetic utility would be purely speculative and would not meet the standards of a scientifically rigorous article.

Future Perspectives and Emerging Research Avenues for 3 Methylsulfanylmethyl Cyclobutan 1 Ol

Development of Novel and Highly Efficient Synthetic Transformations

The synthesis of substituted cyclobutanes remains a topic of significant interest due to their prevalence in bioactive molecules and unique conformational properties. nih.govnih.gov Future research will likely focus on developing more efficient and stereoselective methods to access 3-(methylsulfanylmethyl)cyclobutan-1-ol and its analogs.

Current strategies for constructing substituted cyclobutanol (B46151) rings often involve multi-step sequences. nih.govacs.org Emerging methodologies that could be applied to streamline the synthesis of this target molecule include:

Photocatalytic Approaches: The use of photoredox catalysis has enabled the synthesis of 3,3-disubstituted cyclobutanols through innovative trifunctionalization reactions of propellanes. rsc.org Adapting such strategies could provide a direct and atom-economical route to compounds like this compound.

[3+1]-Cycloadditions: Novel cycloaddition strategies, such as the formal [3+1]-cycloaddition to form 3-borylated cyclobutanols, offer a versatile platform for introducing multiple substituents with high stereocontrol. rsc.org The boryl group can then be further functionalized to install the methylsulfanylmethyl side chain.

Thiol-Alcohol Coupling: Advances in the direct synthesis of thioethers from alcohols and thiols under mild, often metal-free or photocatalytic conditions, present a significant opportunity. organic-chemistry.orgacs.orgnih.gov These methods could be employed in the final step of the synthesis, coupling a precursor cyclobutanol with a methylthiol source, avoiding the use of harsh reagents. acs.orgresearchgate.net

A comparison of potential synthetic approaches is outlined in the table below.

| Synthetic Strategy | Potential Advantages | Key Challenges | Relevant Research |

| Photocatalytic Trifunctionalization | High atom economy, mild reaction conditions. | Substrate scope, control of regioselectivity. | Green Chemistry (2023) rsc.org |

| Formal [3+1]-Cycloaddition | High stereospecificity, versatile synthetic handle (boron). | Availability of starting materials, multi-step process. | Chemical Science (2023) rsc.org |

| Direct Thiol-Alcohol Coupling | Avoids pre-functionalization, often mild conditions. | Substrate compatibility, potential for side reactions. | Synlett (2011) organic-chemistry.org, JACS (2024) acs.orgnih.gov |

Exploration of Unconventional Reactivity Pathways

The inherent ring strain of the cyclobutane (B1203170) core imparts unique reactivity that is ripe for exploration. masterorganicchemistry.com Future studies on this compound could uncover novel chemical transformations.

Ring-Opening Reactions: The high ring strain of cyclobutanols makes them susceptible to ring-opening reactions when exposed to transition metals or radical initiators. nih.gov The presence of the sulfur atom could direct or participate in these transformations, leading to the formation of novel linear or heterocyclic organosulfur compounds.

Heteroatom-Directed Chemistry: The sulfur and oxygen atoms can act as directing groups in various chemical reactions, influencing the stereochemical outcome of transformations on the cyclobutane ring. nih.gov This could be exploited in conjugate additions or other functionalization reactions to build molecular complexity.

Diels-Alder and Cycloaddition Reactions: While the saturated cyclobutane ring itself is not a diene or dienophile, strategic modifications could introduce unsaturation, opening pathways for cycloaddition reactions to construct more complex polycyclic systems. rsc.org

Advanced In Situ Spectroscopic Monitoring and Reaction Control

To optimize the synthesis and understand the reactivity of complex molecules like this compound, real-time monitoring of chemical reactions is becoming indispensable. mt.com The application of Process Analytical Technology (PAT) using in situ spectroscopic methods offers a pathway to greater efficiency and control.

FTIR and Raman Spectroscopy: These vibrational spectroscopy techniques can provide real-time information on the concentration of reactants, intermediates, and products without the need for sampling. mdpi.comspectroscopyonline.com This is particularly valuable for identifying transient or unstable intermediates that might be missed by traditional offline analysis.

NMR Spectroscopy: Advanced Nuclear Magnetic Resonance (NMR) techniques, including 2D methods like COSY, HSQC, and HMBC, are powerful tools for the structural elucidation of complex molecules. numberanalytics.comyoutube.com While typically used for final product characterization, the development of benchtop and flow-NMR systems allows for in situ monitoring of reaction kinetics and mechanisms.

Mass Spectrometry: Portable membrane inlet mass spectrometry (MIMS) has shown promise for the direct analysis and monitoring of volatile organosulfur compounds. rsc.org This could be adapted to monitor the headspace of a reaction vessel to track the consumption of volatile reagents or the formation of volatile byproducts in real-time.

| Spectroscopic Technique | Information Gained | Mode of Application | Key Advantage |

| In Situ FTIR/Raman | Real-time concentration profiles of key species. | Probe inserted directly into the reaction vessel. | Non-invasive, continuous data stream. mt.commdpi.com |

| In Situ NMR | Structural information on intermediates, reaction kinetics. | Flow-cell or benchtop spectrometer. | Detailed mechanistic insights. numberanalytics.comyoutube.com |

| MIMS | Detection of volatile organosulfur compounds. | Analysis of reaction headspace. | High sensitivity for specific analytes. rsc.org |

Machine Learning and AI-Driven Computational Design for New Derivatives

The convergence of machine learning (ML) and artificial intelligence (AI) with chemistry is set to revolutionize the discovery and design of new molecules. nih.gov For a scaffold like this compound, these computational tools can accelerate the development of new derivatives with desired properties.

Predictive Modeling: Machine learning models can be trained on existing chemical data to predict the biological activity, toxicity, or physicochemical properties of new, computationally designed derivatives. mdpi.com This allows for the in silico screening of vast virtual libraries of compounds, prioritizing the most promising candidates for synthesis.

Retrosynthesis and Reaction Prediction: AI platforms are being developed to propose novel synthetic routes to target molecules, potentially identifying more efficient or cost-effective pathways than those devised by human chemists. These tools can also predict the outcomes of unknown reactions, reducing the amount of trial-and-error in the laboratory.

Quantum-Inspired Simulation: For understanding the intricate electronic properties and reactivity of molecules, quantum computing and quantum-inspired classical algorithms are emerging as powerful tools. thequantuminsider.com These methods can provide highly accurate calculations of molecular geometries and reaction energy profiles, guiding the design of new catalysts or the prediction of unconventional reactivity.

The application of these computational approaches promises to dramatically reduce the time and resources required to move from a core molecular scaffold to a functional chemical entity, be it a new pharmaceutical, agrochemical, or material. nih.govmdpi.com

Q & A

Q. Optimization strategies :

- Catalysts : Palladium or nickel catalysts may enhance regioselectivity in alkylation .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve nucleophilicity of methanethiolate.

- Temperature : Lower temperatures (0–25°C) reduce side reactions like oxidation of thiols.

Advanced: How can computational chemistry aid in predicting the stability and reactivity of this compound?

Answer:

Computational methods such as Density Functional Theory (DFT) and molecular dynamics simulations are critical:

- Ring strain analysis : Cyclobutane’s inherent strain (~26 kcal/mol) can be modeled to assess conformational preferences .

- Reactivity prediction : Transition state modeling identifies favorable pathways for nucleophilic attack or oxidation.

- Solvent effects : COSMO-RS simulations evaluate solvent interactions, guiding reaction medium selection.

Reference : DFT studies on cyclobutane derivatives highlight steric hindrance at the sulfanyl-methyl substituent as a key stability factor .

Basic: What spectroscopic techniques are most effective for characterizing the structure of this compound?

Answer:

Multidimensional NMR and mass spectrometry are essential:

- 1H/13C NMR : Assign peaks for cyclobutane protons (δ 1.5–3.0 ppm) and sulfanyl-methyl groups (δ 2.1–2.5 ppm). Use 2D experiments (COSY, HSQC) to resolve overlapping signals .

- IR spectroscopy : Confirm hydroxyl (O–H stretch, ~3200–3600 cm⁻¹) and thioether (C–S stretch, ~600–700 cm⁻¹) groups.

- High-resolution MS : Exact mass analysis (e.g., Q-TOF) validates molecular formula (C₆H₁₂OS).

Note : X-ray crystallography is recommended for absolute stereochemical confirmation .

Advanced: How do stereochemical considerations impact the synthesis and biological activity of this compound derivatives?

Answer:

Stereochemistry influences both synthesis and bioactivity:

- Enantioselective synthesis : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Sharpless epoxidation) can control stereochemistry .

- Biological interactions : Diastereomers may exhibit divergent binding affinities to enzymes or receptors. For example, cis vs. trans configurations alter hydrogen-bonding networks in protein-ligand complexes.

Case study : Cyclobutane fragments in drug design show that stereochemical mismatches reduce target engagement by >50% .

Basic: What are the key challenges in purifying this compound, and what methods are recommended?

Answer:

Challenges :

- High polarity : Thioether and hydroxyl groups complicate separation via distillation.

- Oxidation sensitivity : Thioethers oxidize to sulfoxides under ambient conditions.

Q. Purification methods :

- Flash chromatography : Use silica gel with ethyl acetate/hexane gradients (10–40% EA).

- Recrystallization : Employ mixed solvents (e.g., ethanol/water) to isolate crystalline forms.

- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases for high-purity batches .

Advanced: How can researchers resolve contradictions in reported reaction yields for the synthesis of this compound?

Answer:

Systematic approaches :

- Parameter screening : Use Design of Experiments (DoE) to test variables (catalyst loading, solvent, temperature) and identify outliers .

- Kinetic studies : Monitor reaction progress via in situ FTIR or NMR to detect intermediate decomposition.

- Reproducibility checks : Validate protocols across labs, ensuring consistent reagent quality (e.g., thiol purity >98%).

Case example : Jacob et al. (1983) reported yield variations due to trace metal impurities in thiol reagents, resolved via chelation with EDTA .

Advanced: What strategies mitigate cyclobutane ring-opening during functionalization of this compound?

Answer:

Mitigation tactics :

- Low-temperature reactions : Perform alkylation or acylation below –20°C to minimize ring strain release.

- Protecting groups : Temporarily block the hydroxyl group (e.g., TBS ether) to prevent acid/base-mediated ring cleavage .

- Mild reagents : Use DMAP-catalyzed acylations instead of strong acids/bases.

Reference : VU Research Portal studies show that tert-butyl carbamate protection stabilizes cyclobutane derivatives during functionalization .

Basic: How can researchers validate the purity of this compound for biological assays?

Answer:

Validation workflow :

HPLC-UV/ELSD : Purity >95% confirmed with a single peak (C18 column, 254 nm).

Elemental analysis : Match experimental C/H/S/O percentages to theoretical values (±0.4%).

Residual solvent testing : GC-MS to detect traces of DMF or THF (<500 ppm).

Critical step : Sterile filtration (0.22 µm) precludes microbial contamination in cell-based assays .

Advanced: What role does the sulfanyl-methyl group play in the compound’s metabolic stability?

Answer:

The thioether moiety impacts metabolism via:

- Oxidative resistance : Compared to ethers, thioethers resist cytochrome P450 oxidation, prolonging half-life.

- Glutathione conjugation : Thioethers may form conjugates, reducing bioavailability.

Q. Experimental design :

- In vitro microsomal assays : Compare half-life with oxygenated analogs.

- Metabolite profiling : Use LC-MS/MS to identify glutathione adducts .

Advanced: How can isotopic labeling (e.g., ²H, ¹³C) aid in studying the degradation pathways of this compound?

Answer:

Isotopic labeling applications :

- Mechanistic insights : ¹³C-labeled cyclobutane tracks ring-opening products via NMR.

- Kinetic isotope effects (KIE) : ²H labeling at the hydroxyl group quantifies hydrogen-bonding’s role in hydrolysis.

Reference : Studies on cyclobutanol derivatives use ¹³C labeling to map photodegradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.